3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C26H23ClN2O5 and a molecular weight of 478.937 This compound is known for its unique structural features, which include an allyl group, a methoxyphenoxy group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-allyl-2-methoxyphenol with chloroacetyl chloride to form 4-allyl-2-methoxyphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to produce the carbohydrazonoyl derivative. Finally, this derivative is esterified with 4-chlorobenzoic acid to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, its allyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The methoxyphenoxy group may interact with hydrophobic pockets in enzymes, altering their activity. The chlorobenzoate moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a chloro group.
3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the chlorobenzoate moiety in 3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents .
Properties
CAS No. |
769150-31-4 |
---|---|
Molecular Formula |
C26H23ClN2O5 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-methoxy-4-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H23ClN2O5/c1-3-5-18-8-13-23(24(15-18)32-2)33-17-25(30)29-28-16-19-6-4-7-22(14-19)34-26(31)20-9-11-21(27)12-10-20/h3-4,6-16H,1,5,17H2,2H3,(H,29,30)/b28-16+ |
InChI Key |
UQQVXYVMCHOOAP-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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